5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide
Overview
Description
5-Bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and a methyl group attached to a benzenesulfonamide core. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2-methylbenzenesulfonamide, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Methoxybenzylation: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
5-Bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide: This compound shares the bromine and methoxybenzyl groups but has a different core structure.
5-Bromo-2-(4-methoxybenzyl)benzenesulfonamide: Similar in structure but lacks the methyl group.
Uniqueness
5-Bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzenesulfonamide core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Biological Activity
5-Bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H16BrN1O2S1
- Molecular Weight : 357.26 g/mol
This compound features a bromine atom and a methoxy group attached to a benzyl moiety, which are critical for its biological activity.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit specific enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. This mechanism is particularly relevant in cancer therapy, where rapid cell proliferation is a hallmark.
- Microtubule Disruption : Similar to other compounds in its class, it may interfere with microtubule dynamics, leading to mitotic arrest in cancer cells. This interaction can induce apoptosis, making it a potential candidate for treating various malignancies .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound:
- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
In vitro studies report IC50 values indicating potent antiproliferative effects at low concentrations, often in the nanomolar range. For example, similar sulfonamide derivatives have demonstrated sub-micromolar cytotoxicity against these cell lines .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | <0.5 | Microtubule disruption |
MCF-7 | <0.3 | Apoptosis induction |
HT-29 | <0.8 | Folate synthesis inhibition |
Antimicrobial Activity
Aside from its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits moderate antibacterial effects against certain Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is critical for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .
Case Studies and Research Findings
- In Vivo Efficacy : A study conducted on animal models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy. For instance, co-treatment with verapamil, an MDR inhibitor, increased sensitivity in resistant cancer cell lines by preventing drug efflux .
- Molecular Targeting : Further investigations into the binding affinity of this compound to specific protein targets have revealed its potential as a selective inhibitor of certain kinases involved in tumor progression. This specificity could lead to reduced side effects compared to conventional chemotherapeutics .
Properties
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-11-3-6-13(16)9-15(11)21(18,19)17-10-12-4-7-14(20-2)8-5-12/h3-9,17H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMXVAYPJGXOAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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